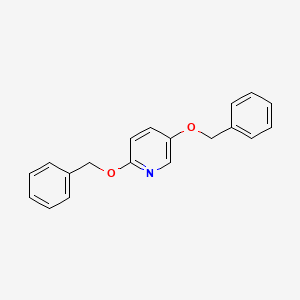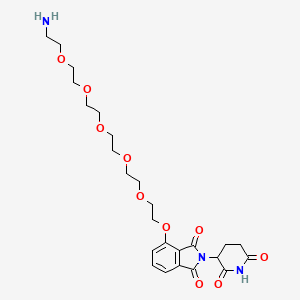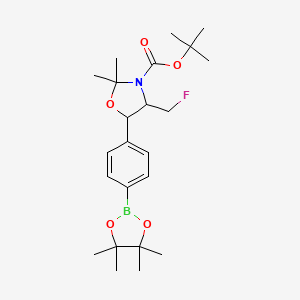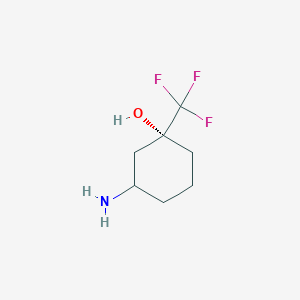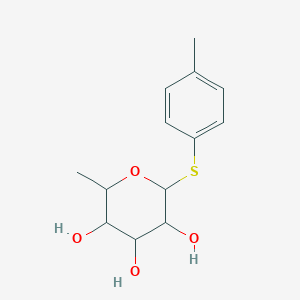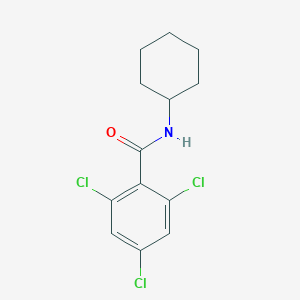
2,4,6-Trichloro-N-cyclohexylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-N-cyclohexylbenzamide is a chemical compound with the molecular formula C13H14Cl3NO It is characterized by the presence of three chlorine atoms attached to a benzene ring and a cyclohexyl group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-cyclohexylbenzamide typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
化学反应分析
Types of Reactions
2,4,6-Trichloro-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.
Hydrolysis: The major products are 2,4,6-trichlorobenzoic acid and cyclohexylamine.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
科学研究应用
2,4,6-Trichloro-N-cyclohexylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-Trichloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorobenzamide: Lacks the cyclohexyl group, making it less hydrophobic.
2,4,6-Trichloro-N-methylbenzamide: Contains a methyl group instead of a cyclohexyl group, affecting its steric properties.
2,4,6-Trichloro-N-phenylbenzamide: Has a phenyl group, which influences its electronic properties.
Uniqueness
2,4,6-Trichloro-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which imparts specific steric and hydrophobic characteristics. These properties can influence its reactivity and interactions with biological targets, making it a compound of interest for various applications.
属性
分子式 |
C13H14Cl3NO |
|---|---|
分子量 |
306.6 g/mol |
IUPAC 名称 |
2,4,6-trichloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C13H14Cl3NO/c14-8-6-10(15)12(11(16)7-8)13(18)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,17,18) |
InChI 键 |
HQEUTUVMFKKCEC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



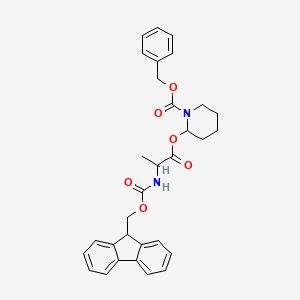

![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
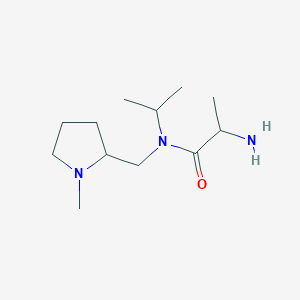
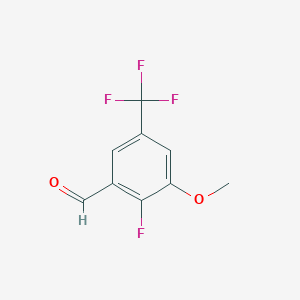
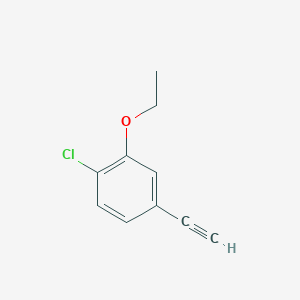

![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B14778506.png)
